Laminarihexaose
CAS No.: 29842-30-6
Cat. No.: VC21064162
Molecular Formula: C₃₆H₆₂O₃₁
Molecular Weight: 990.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29842-30-6 |
|---|---|
| Molecular Formula | C₃₆H₆₂O₃₁ |
| Molecular Weight | 990.9 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
| Standard InChI | InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |
| Standard InChI Key | XQLVBYSZGVKHIZ-GDDRYJORSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Laminarihexaose features a linear chain of six glucose molecules linked through β-1,3-glycosidic bonds. This linkage pattern contrasts with more common α-1,4 linkages found in molecules like maltohexaose or amylose. The β-1,3 configuration creates a distinct molecular geometry that influences the compound's three-dimensional structure and biological activity.
One of the most remarkable characteristics of laminarihexaose is its ability to form ordered helical structures through hydrogen bonding. In crystal structures studied with β-1,3-glucan recognition proteins, three laminarihexaose chains can interact through interstrand hydrogen bonds between O2 atoms, creating a triple-helical arrangement that mimics natural β-1,3-glucan structures . Additionally, intrastrand hydrogen bonds between O4(i) and O5(i+1) atoms, along with water-mediated hydrogen bonds between O4(i) and O6(i+1), further stabilize this helical conformation .
Physical Properties
Laminarihexaose possesses specific physical characteristics that are important for its handling and application in research settings. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 29842-30-6 |
| Molecular Formula | C36H62O31 |
| Molecular Weight | 990.86 g/mol |
| Density | 1.84 g/cm³ |
| Boiling Point | 1396.1°C at 760 mmHg |
| Flash Point | 411.5°C |
| Exact Mass | 990.32800 |
| Polar Surface Area | 506.13000 |
| Vapor Pressure | 0 mmHg at 25°C |
| Index of Refraction | 1.692 |
| Recommended Storage | -20°C |
These physical properties indicate a relatively high-molecular-weight compound with significant polarity due to the numerous hydroxyl groups present in its structure .
Chemical Properties
The chemical behavior of laminarihexaose is dominated by the reactivity of its multiple hydroxyl groups. Each glucose unit contains several hydroxyl groups that can participate in hydrogen bonding and other interactions. This high density of hydroxyl groups contributes to the compound's water solubility and its ability to form complex hydrogen bonding networks.
The terminal reducing end of laminarihexaose contains a hemiacetal group that can exist in equilibrium between closed ring and open aldehyde forms, providing a site for potential chemical modifications or conjugations. The numerous equatorial hydroxyl groups along the chain create a hydrophilic surface that facilitates specific recognition by carbohydrate-binding proteins.
Biological Significance
Interaction with Recognition Proteins
Laminarihexaose plays a crucial role in studies of pattern recognition receptors, particularly the β-1,3-glucan recognition protein (βGRP). Research has shown that βGRP specifically recognizes β-1,3-glucans as part of the innate immune response to certain pathogens . Crystal structures of the N-terminal domain of βGRP (βGRP-N) in complex with laminarihexaose have provided detailed insights into this recognition mechanism.
In these crystal structures, three laminarihexaose chains interact simultaneously with one βGRP-N protein domain. Six glucose residues (two from each chain) engage with the protein through specific interactions . The binding involves both polar and nonpolar interactions with eight amino acid residues, including His31, Leu41, Asp49, Trp76, Tyr78 (or Phe78 in some species), Gly83, Gly85, and Arg87 .
Triple-Helical Structure Formation
One of the most fascinating aspects of laminarihexaose behavior is its ability to form triple-helical structures that closely resemble natural β-1,3-glucans. This structural mimicry is particularly evident in crystal studies where laminarihexaose chains arrange themselves in a pattern nearly identical to the triple-helical structure of β-1,3-glucan derived from X-ray fiber diffraction .
The triple-helical arrangement is stabilized by interchain hydrogen bonds between O2 atoms of adjacent chains. Specifically, O2 atoms of glucose residues 1(C), 2(C), and 3(C) form hydrogen bonds with O2 atoms of glucose residues 4(B), 5(B), and 6(B), while O2 atoms of residues 1(B), 2(B), and 3(B) bond with those of residues 4(A), 5(A), and 6(A) . This hydrogen bonding pattern closely resembles that observed in natural β-glucan structures.
The helical structure is further reinforced by intrastrand hydrogen bonds between O4(i) and O5(i+1) atoms within each chain, as well as by water molecule-mediated hydrogen bonds between O4(i) and O6(i+1) . These combined inter- and intrastrand hydrogen bonds create a highly ordered helical structure that appears to be induced by association with the βGRP-N protein.
Research Applications
Use in Crystallography Studies
Laminarihexaose has proven particularly valuable in crystallographic studies of carbohydrate-binding proteins. Researchers have used this compound as a ligand for co-crystallization with various proteins, including different versions of βGRP-N from insects such as Plodia and Bombyx species . These crystal structures have been obtained using various crystallization conditions, including buffers containing lithium chloride, PEG 3350, ammonium sulfate, HEPES, and other components .
In these crystallographic applications, laminarihexaose is typically used at concentrations around 5 mM in the crystallization buffer . The resulting crystal structures have provided detailed three-dimensional information about protein-carbohydrate interactions that would be difficult to obtain through other methods.
Application in Immunology Research
The specific recognition of laminarihexaose by pattern recognition receptors makes it a valuable tool in immunology research, particularly in studies of innate immunity. By using defined oligosaccharides like laminarihexaose, researchers can investigate the molecular basis of pathogen recognition mechanisms that rely on carbohydrate structures.
Pattern recognition receptors such as βGRP/GNBP3 recognize structured β-1,3-glucans as part of the innate immune response against certain pathogens, particularly fungi . By studying how these receptors interact with laminarihexaose, researchers gain insights into the specificity and mechanism of this recognition process, which is crucial for understanding innate immune responses.
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